molecular formula C13H11ClO2S B503256 Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 19282-40-7

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B503256
CAS No.: 19282-40-7
M. Wt: 266.74g/mol
InChI Key: TUTOPZOWXAAHEW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound characterized by a 4-chlorophenyl substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position. It is synthesized via esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol in the presence of HCl, followed by purification to yield white crystalline solids . Key spectroscopic data include:

  • IR (neat): 1682 cm⁻¹ (C=O stretch), 1448 cm⁻¹ (aromatic C=C), 812 cm⁻¹ (C-Cl) .
  • ¹H-NMR (CDCl₃): δ 7.74 (d, 1H, thiophene H), 7.55 (d, 2H, chlorophenyl H), 7.37 (d, 2H, chlorophenyl H) .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOPZOWXAAHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted under nitrogen in anhydrous dimethylformamide (DMF) at 100°C for 18 hours. Key components include:

Parameter Detail
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 10 mol%)
Base 2.0 M aqueous NaHCO₃
Molar Ratio 1:1.5 (bromide:boronic acid)
Solvent DMF
Temperature 100°C
Reaction Time 18 hours
Work-Up Extraction with ethyl acetate, drying (Na₂SO₄), column chromatography
Yield 93%

Post-reaction, the crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient, yielding the target compound as a white solid. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) confirm structural integrity, with characteristic signals for the thiophene ring (δ 7.43–7.78 ppm) and ester group (δ 4.37 ppm for -OCH₂CH₃).

Mechanistic Insights

The Suzuki-Miyaura mechanism involves three stages:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of ethyl 5-bromothiophene-2-carboxylate, forming a Pd(II) intermediate.

  • Transmetallation : The arylboronic acid transfers its 4-chlorophenyl group to Pd(II), facilitated by the base.

  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) for subsequent cycles.

This pathway’s efficiency stems from the stability of the boronic acid and the mild reaction conditions, which minimize side reactions such as dehalogenation or homocoupling.

Alternative Synthetic Strategies

While the Suzuki-Miyaura method dominates, other approaches have been explored for specialized applications:

Gewald Reaction Adaptations

The Gewald reaction, typically used to synthesize 2-aminothiophenes, could theoretically produce this compound by omitting the aminolysis step. However, this route remains hypothetical, as no experimental reports validate its feasibility for this specific compound. Challenges include:

  • Regioselectivity : Ensuring the 4-chlorophenyl group occupies the 5-position.

  • Ester Stability : Avoiding hydrolysis under the basic or acidic conditions of the Gewald protocol.

Direct Esterification

Direct esterification of 5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol is impractical due to the carboxylic acid’s low reactivity under standard esterification conditions. However, this method is employed in reverse during the hydrolysis of the ethyl ester to the acid.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Suzuki-Miyaura Coupling93%High regioselectivity; scalableRequires palladium catalyst; anhydrous conditions
Hypothetical Gewald RouteN/ASingle-step synthesis (theoretical)Unverified regioselectivity; side reactions
Direct Esterification<10%Simple reagentsLow efficiency; competing hydrolysis

The Suzuki-Miyaura method remains superior due to its reproducibility and compatibility with diverse boronic acids, enabling derivatization for structure-activity relationship (SAR) studies.

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura process is optimized through:

  • Catalyst Recycling : Implementing Pd recovery systems to reduce costs.

  • Continuous Flow Reactors : Enhancing heat transfer and reaction uniformity.

  • Solvent Selection : Replacing DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate has shown significant potential in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity.

  • Antiviral Activity : A study on thiophene derivatives indicated that compounds similar to this compound exhibit promising antiviral properties against various pathogens, including the Ebola virus. The effective concentration (EC50) values were documented, highlighting the compound's potential in therapeutic applications .
  • Cytotoxicity Studies : Research has demonstrated the cytotoxic effects of thiophene derivatives, suggesting that this compound can be explored for its anticancer properties. The compound's ability to induce apoptosis in cancer cell lines makes it a candidate for further pharmacological evaluation .
CompoundEC50 (μM)CC50 (μM)Selectivity Index
This compound0.07 ± 0.0516229

Agricultural Chemistry

In agricultural applications, this compound is being investigated for its role in developing new agrochemicals. Its efficacy in pest control and reduced environmental impact compared to traditional pesticides is noteworthy.

  • Pesticidal Properties : The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing environmentally friendly pest control agents. Studies have shown that similar thiophene derivatives possess insecticidal activity against common agricultural pests .

Material Science

The unique electronic properties of thiophene derivatives make this compound valuable in material science, particularly in organic electronics.

  • Conductive Polymers : Research indicates that this compound can be utilized to synthesize conductive polymers, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Its ability to form stable films and exhibit good charge transport characteristics enhances its applicability in electronic devices.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for developing analytical methods.

  • Detection Methods : The compound is employed in various analytical techniques, including high-performance liquid chromatography (HPLC), to quantify thiophene derivatives in complex mixtures. Its high sensitivity allows for accurate detection and quantification, making it a critical component in quality control processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound across different applications:

  • Antiviral Efficacy : A study demonstrated that modifications of thiophene derivatives could lead to compounds with enhanced antiviral activity against the Ebola virus, emphasizing the importance of structural variations .
  • Agricultural Impact : Research on the insecticidal properties of thiophene derivatives revealed that compounds with similar structures significantly reduced pest populations while minimizing harm to beneficial insects .
  • Material Development : Investigations into the use of thiophene-based materials for electronic applications resulted in the creation of highly efficient conductive polymers suitable for use in OLEDs .

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes and proteins can influence cell signaling and proliferation, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity
Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate 5-(4-ClC₆H₄), 2-COOEt C₁₃H₁₁ClO₂S 266.74 75–77 Precursor for bioactive derivatives
Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate 5-(4-MeC₆H₄), 2-COOEt C₁₄H₁₄O₂S 246.33 N/A Not reported
Ethyl 5-(4-formylphenyl)thiophene-2-carboxylate 5-(4-OCHC₆H₄), 2-COOEt C₁₄H₁₂O₃S 260.31 N/A Intermediate for further synthesis
Ethyl 5-(3,4-dichlorophenyl)-3-[(3,4,5-trimethoxyphenyl)amino]thiophene-2-carboxylate 5-(3,4-Cl₂C₆H₃), 3-NH(3,4,5-OMeC₆H₂), 2-COOEt C₂₂H₂₀Cl₂N₂O₅S 503.38 N/A Antimicrotubule activity

Key Observations :

  • Electron-Withdrawing vs.
  • Bioactivity Correlation : Derivatives with bulkier substituents (e.g., sulfonamide-linked groups in compound 4b ) exhibit enhanced anticancer activity, suggesting steric and electronic factors influence target binding .

Anticancer Activity

  • Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate (4b): Demonstrated growth inhibition comparable to doxorubicin against MCF-7, NCI-H460, and SF-268 cell lines .
  • Ethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate derivatives: Showed tubulin polymerization inhibition (IC₅₀ = 2.1–9.8 µM), with activity dependent on the trimethoxyphenylamino group .

Enzyme Inhibition

  • Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate : Exhibited strong sirtuin inhibition (docking score = −12.3) in NSCLC cells, outperforming thiophene derivatives in this class .

Biological Activity

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorophenyl group and an ethyl ester functional group. This structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of enzyme and receptor activities. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could result in anti-inflammatory effects.
  • Cell Signaling Modulation : By interacting with cellular membranes and proteins, it can influence cell signaling and proliferation, contributing to potential anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colorectal (HCT-116) cancers. The compound's IC50 values suggest significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Cell Line IC50 Value (µM)
Prostate (PC-3)12.5
Breast (MCF-7)15.0
Colorectal (HCT-116)20.0

Antibacterial Activity

This compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. It shows effectiveness comparable to standard antibiotics, indicating its potential use in treating bacterial infections .

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli40
S. aureus30
K. pneumoniae50

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications to the thiophene structure could enhance anticancer potency and antibacterial efficacy .
  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits tubulin polymerization, a crucial process for cancer cell division, with IC50 values comparable to known inhibitors like CA-4 . This suggests that this compound may act as a microtubule-targeting agent.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid using ethanol in the presence of dry HCl. Key steps include:

  • Refluxing the acid in ethanol saturated with HCl for 2 hours.
  • Neutralizing with sodium carbonate to precipitate the product.
  • Purification via recrystallization from ethanol (yield: ~64%) .
    Optimization involves adjusting solvent ratios (e.g., ethyl acetate:petroleum ether for flash chromatography), reaction time, and stoichiometry of reagents like thiophosgene for derivative synthesis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.34–7.49 ppm for the 4-chlorophenyl group) .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+1]⁺ = 448.2 for derivatives) .
  • Elemental analysis : Assesses purity (e.g., C: 58.99% calculated vs. 58.79% observed) .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1640 cm⁻¹) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly as an antimicrotubule agent?

  • Tubulin polymerization assays : Monitor inhibition via fluorescence-based kinetic measurements using purified tubulin .
  • Cell growth inhibition : Use cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays. Derivatives with 3,4,5-trimethoxyaniline substituents show enhanced activity due to improved hydrophobic interactions .
  • Structure-activity relationship (SAR) : Modify the 3-amino group with electron-withdrawing substituents to enhance microtubule destabilization .

Q. What strategies resolve contradictions in reported biological data or synthetic yields?

  • Purity validation : Compare HPLC (high-pressure liquid chromatography) with TLC to detect impurities affecting bioactivity .
  • Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to address yield discrepancies .
  • Crystallographic validation : Use X-ray diffraction (SHELX software) to confirm structural assignments and rule out polymorphic variations .

Q. How is X-ray crystallography applied to determine the compound’s structure, and what challenges arise?

  • Data collection : Use high-resolution synchrotron sources for small-molecule crystals.
  • Refinement (SHELXL) : Address twinning or low-resolution data by adjusting parameters like ADPs (anisotropic displacement parameters) .
  • Validation : Cross-check with NMR and computational models (e.g., density functional theory) to resolve ambiguities in electron density maps .

Q. What are the best practices for handling and storing this compound in a research setting?

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
  • Safety protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) and avoid incompatible materials like strong oxidizers .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration to minimize environmental toxicity .

Q. How can derivatization strategies enhance the compound’s physicochemical or pharmacological properties?

  • Isothiocyanate formation : React with thiophosgene to introduce electrophilic sites for nucleophilic additions (e.g., sulfa drugs) .
  • Cyclization reactions : Use hydrazine hydrate to form pyrimidine derivatives, improving metabolic stability .
  • Hybridization : Attach fluorinated groups (e.g., trifluoromethyl) to increase lipophilicity and blood-brain barrier penetration .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to tubulin’s colchicine site using PDB structures (e.g., 1SA0).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic efforts .

Methodological Challenges

Q. How do researchers address discrepancies in spectral data during characterization?

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
  • Isotopic labeling : Use ¹³C-enriched reagents to resolve overlapping signals in complex derivatives .
  • High-resolution MS : Resolve ambiguous molecular ion peaks (e.g., distinguish [M+1]⁺ from adducts) .

Q. What advanced techniques improve purity assessment beyond traditional methods?

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts) with ppm-level sensitivity.
  • Chiral HPLC : Resolve enantiomeric impurities in asymmetric derivatives .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify polymorphic forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate
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Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate

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